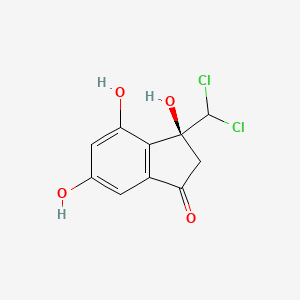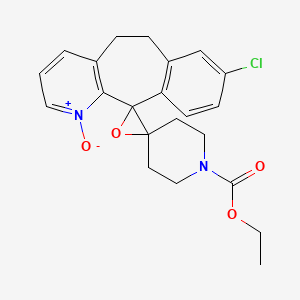
Loratadine Epoxide N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loratadine Epoxide N-Oxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the oxidation of Loratadine, resulting in the addition of an epoxide and an N-oxide group. These modifications can significantly alter the chemical and biological properties of the original molecule, making this compound an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Loratadine Epoxide N-Oxide can be synthesized through the oxidation of Loratadine. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is typically carried out at elevated temperatures, around 70°C, for up to 90 minutes . The reaction conditions must be carefully controlled to ensure the formation of both the epoxide and N-oxide groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Loratadine Epoxide N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced back to Loratadine or other intermediates.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Loratadine or partially reduced intermediates.
Substitution: Ring-opened products with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Loratadine Epoxide N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and epoxide chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent or as a metabolite of Loratadine with unique properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of Loratadine Epoxide N-Oxide is not fully understood, but it is believed to involve interactions with histamine H1 receptors, similar to Loratadine. The addition of the epoxide and N-oxide groups may alter its binding affinity and selectivity, potentially leading to different pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loratadine: The parent compound, a second-generation antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with a similar mechanism of action
Uniqueness
Loratadine Epoxide N-Oxide is unique due to the presence of both an epoxide and an N-oxide group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar antihistamines.
Propriétés
Formule moléculaire |
C22H23ClN2O4 |
|---|---|
Poids moléculaire |
414.9 g/mol |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Clé InChI |
ZPCHCJCBRZXZHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)

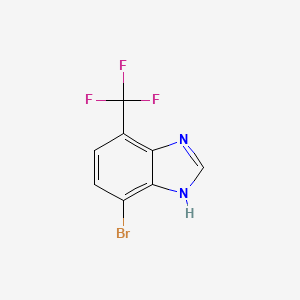
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
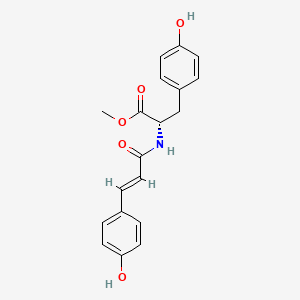

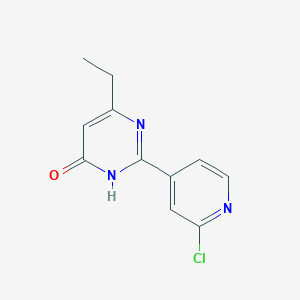
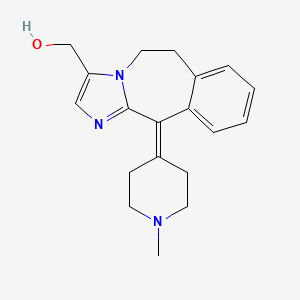
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)

